2'-[5-(4-methoxyphenyl)-1,3-oxazol-2-yl]-[1,1'-biphenyl]-2-carboxylic acid
Description
2’-[5-(4-Methoxyphenyl)-1,3-oxazol-2-yl]-[1,1’-biphenyl]-2-carboxylic acid is a complex organic compound featuring a biphenyl core substituted with an oxazole ring and a methoxyphenyl group
Properties
IUPAC Name |
2-[2-[5-(4-methoxyphenyl)-1,3-oxazol-2-yl]phenyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17NO4/c1-27-16-12-10-15(11-13-16)21-14-24-22(28-21)19-8-4-2-6-17(19)18-7-3-5-9-20(18)23(25)26/h2-14H,1H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCJJVQFUYUZIMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=C(O2)C3=CC=CC=C3C4=CC=CC=C4C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’-[5-(4-methoxyphenyl)-1,3-oxazol-2-yl]-[1,1’-biphenyl]-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst .
Industrial Production Methods: Industrial production of this compound may involve optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents and reaction conditions to ensure high yield and purity .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the oxazole ring or the carboxylic acid group, potentially yielding alcohols or amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl core, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-methoxybenzoic acid, while reduction of the carboxylic acid group can produce the corresponding alcohol.
Scientific Research Applications
2’-[5-(4-Methoxyphenyl)-1,3-oxazol-2-yl]-[1,1’-biphenyl]-2-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and biological pathways.
Mechanism of Action
The mechanism of action of 2’-[5-(4-methoxyphenyl)-1,3-oxazol-2-yl]-[1,1’-biphenyl]-2-carboxylic acid involves its interaction with specific molecular targets. The oxazole ring and methoxyphenyl group can interact with enzymes or receptors, potentially inhibiting or activating biological pathways. These interactions are often studied using molecular docking and dynamics simulations to understand the compound’s binding affinity and specificity .
Comparison with Similar Compounds
5-(4-Methoxyphenyl)-1H-indole: Shares the methoxyphenyl group but differs in the core structure, leading to different biological activities.
5-(4-Methoxyphenyl)-1H-imidazole: Similar in structure but with an imidazole ring instead of an oxazole, affecting its interaction with biological targets.
4’-Methoxy-[1,1’-biphenyl]-4-carboxylic acid: Lacks the oxazole ring, which significantly alters its chemical reactivity and applications.
Uniqueness: The presence of both the oxazole ring and the methoxyphenyl group in 2’-[5-(4-methoxyphenyl)-1,3-oxazol-2-yl]-[1,1’-biphenyl]-2-carboxylic acid provides a unique combination of electronic and steric properties. This makes it particularly valuable for specific applications in medicinal chemistry and materials science, where such features are crucial for activity and stability.
Biological Activity
2'-[5-(4-methoxyphenyl)-1,3-oxazol-2-yl]-[1,1'-biphenyl]-2-carboxylic acid is a complex organic compound characterized by its unique structural features, including a biphenyl core, an oxazole ring, and a methoxyphenyl group. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 373.39 g/mol. The structure can be represented as follows:
Biological Activity Overview
Research has shown that compounds featuring oxazole rings exhibit diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The specific compound is believed to influence various biological pathways due to its structural characteristics.
Key Biological Activities
- Anticancer Activity : The oxazole moiety has been associated with significant anticancer properties. Studies have reported that derivatives of oxazole compounds exhibit cytotoxic effects against various cancer cell lines.
- Enzyme Inhibition : The compound may act as an inhibitor for several enzymes involved in critical biological processes.
- Antimicrobial Properties : Some studies suggest that oxazole-containing compounds possess antibacterial and antifungal activities.
Comparative Analysis with Related Compounds
To understand the biological activity of this compound better, it is essential to compare it with structurally related compounds:
| Compound Name | Structure | Notable Activity |
|---|---|---|
| 5-(4-Methoxyphenyl)-1H-indole | Indole | Anticancer |
| 5-(4-Methoxyphenyl)-1H-imidazole | Imidazole | Antimicrobial |
| 4’-Methoxy-[1,1’-biphenyl]-4-carboxylic acid | Biphenyl | Enzyme inhibition |
Synthesis and Research Applications
The synthesis of this compound typically involves multi-step organic reactions such as the Suzuki-Miyaura coupling reaction. This method allows for the formation of carbon-carbon bonds essential for constructing complex organic molecules.
Research Applications
The unique chemical properties of this compound make it valuable in:
- Medicinal Chemistry : As a lead compound for developing new therapeutic agents.
- Material Science : Due to its potential applications in creating advanced materials like polymers and coatings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
